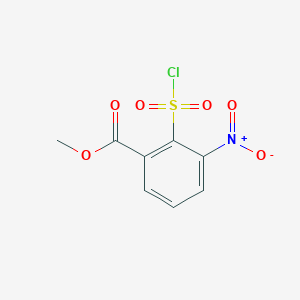

Methyl 2-(chlorosulfonyl)-3-nitrobenzoate

Description

Methyl 2-(chlorosulfonyl)-3-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO6S. It is a derivative of benzoic acid and contains both a chlorosulfonyl group and a nitro group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Properties

IUPAC Name |

methyl 2-chlorosulfonyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO6S/c1-16-8(11)5-3-2-4-6(10(12)13)7(5)17(9,14)15/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGUGWIRAXBGLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(chlorosulfonyl)-3-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by chlorosulfonation. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid. The chlorosulfonation step involves the reaction of methyl 3-nitrobenzoate with chlorosulfonic acid, often in the presence of a solvent such as dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yields. The use of automated systems can help in maintaining consistent quality and reducing the risk of hazardous reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chlorosulfonyl)-3-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Chlorosulfonic Acid: Used for the chlorosulfonation step.

Sulfuric Acid and Nitric Acid: Used for the nitration step.

Reducing Agents: Such as tin(II) chloride for the reduction of the nitro group.

Solvents: Dichloromethane is commonly used as a solvent in these reactions.

Major Products Formed

Sulfonamides: Formed from substitution reactions with amines.

Sulfonate Esters: Formed from substitution reactions with alcohols.

Amino Derivatives: Formed from the reduction of the nitro group.

Scientific Research Applications

Chemical Synthesis

1. Building Block for Complex Molecules

Methyl 2-(chlorosulfonyl)-3-nitrobenzoate serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it useful for synthesizing more complex organic compounds. For instance, it can be used in the preparation of substituted nitrostyrene benzoic acids through reactions with aromatic aldehydes in the presence of bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .

2. Synthesis of Pharmaceuticals

The compound is utilized as an intermediate in the synthesis of pharmaceutical agents. Its chlorosulfonyl group enhances reactivity, allowing for the formation of sulfonamide derivatives that are vital in drug development. For example, it has been implicated in the synthesis of compounds with anti-inflammatory and antimicrobial properties .

Biological Applications

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that compounds derived from this structure can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics .

2. Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes involved in disease processes. By modifying its structure, researchers have been able to create analogs that effectively inhibit targets such as bacterial beta-lactamases, which are responsible for antibiotic resistance .

Environmental Applications

1. Environmental Contaminant Studies

this compound has been studied as a potential environmental contaminant due to its chemical stability and persistence in various ecosystems. Research has focused on understanding its degradation pathways and the impact on soil and water quality .

2. Toxicological Assessments

The compound's toxicity has been assessed in various biological models to evaluate its environmental safety. Studies have shown that while it possesses useful chemical properties, it may also pose risks to aquatic life due to its bioaccumulation potential .

Data Tables

| Application Area | Specific Use Case | Example Compound Derived |

|---|---|---|

| Chemical Synthesis | Building block for complex organic compounds | Substituted nitrostyrene benzoic acids |

| Pharmaceuticals | Intermediate for drug synthesis | Anti-inflammatory agents |

| Biological Activity | Antimicrobial agents | Beta-lactamase inhibitors |

| Environmental Science | Contaminant studies | Toxicity assessments |

Case Studies

-

Synthesis of Antimicrobial Agents

A study demonstrated the successful synthesis of a series of antimicrobial agents using this compound as a precursor. The resulting compounds showed significant activity against both Gram-positive and Gram-negative bacteria. -

Environmental Impact Assessment

Research conducted on the environmental fate of this compound highlighted its persistence in aquatic environments, raising concerns about its long-term ecological effects.

Mechanism of Action

The mechanism of action of methyl 2-(chlorosulfonyl)-3-nitrobenzoate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This group is highly electrophilic, making the compound a useful reagent for introducing sulfonyl groups into other molecules. The nitro group can also participate in redox reactions, further expanding the compound’s utility in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(chlorosulfonyl)benzoate: Lacks the nitro group, making it less versatile in redox reactions.

Methyl 3-nitrobenzoate: Lacks the chlorosulfonyl group, limiting its use in sulfonylation reactions.

Chlorosulfonyl isocyanate: Contains an isocyanate group instead of an ester, leading to different reactivity and applications.

Uniqueness

Methyl 2-(chlorosulfonyl)-3-nitrobenzoate is unique due to the presence of both the chlorosulfonyl and nitro groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .

Biological Activity

Methyl 2-(chlorosulfonyl)-3-nitrobenzoate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group and a chlorosulfonyl moiety, which are known to enhance biological activity. The structure can be represented as follows:

This compound's unique functional groups contribute to its reactivity and interaction with biological targets.

1. Anticancer Activity

Recent studies have indicated that compounds containing nitro groups exhibit significant anticancer properties. This compound has been shown to inhibit the proliferation of various cancer cell lines, including lung (A549) and colorectal (Caco-2) cancer cells. In a study measuring cell viability using the MTT assay, it was found that this compound reduced cell proliferation by up to 75% at concentrations as low as 20 µM, demonstrating its potent anticancer effects .

| Cell Line | Concentration (µM) | % Cell Viability |

|---|---|---|

| A549 | 20 | 24.30% |

| Caco-2 | 20 | 27.30% |

2. Anti-inflammatory Activity

Nitro compounds are also recognized for their anti-inflammatory properties. This compound has been assessed for its ability to inhibit inflammatory mediators such as iNOS and COX-2. In vitro studies demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines in macrophage cultures, suggesting its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

The compound has shown promising results against various bacterial strains. It was effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined for several pathogens, with notable effectiveness against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

The biological activity of this compound can be attributed to its ability to undergo enzymatic reduction in biological systems, leading to the release of reactive nitrogen species (RNS). These RNS can modulate signaling pathways involved in inflammation and apoptosis, thereby exerting therapeutic effects against cancer and inflammatory diseases .

Enzymatic Reduction Pathway

- Nitro Group Reduction : The nitro group is reduced by cellular enzymes such as cytochrome P450.

- Formation of Reactive Metabolites : This reduction leads to the formation of reactive intermediates that can interact with cellular macromolecules.

- Modulation of Signaling Pathways : These intermediates can activate or inhibit various signaling pathways, including NF-κB, which is crucial in inflammation and cancer progression.

Case Study 1: Anticancer Efficacy

A study conducted on A549 cells treated with this compound revealed that the compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with the compound compared to controls.

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation, administration of this compound resulted in a significant reduction in edema formation compared to untreated controls. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.